molecular formula C25H21ClFN5O3S B2524530 N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476434-08-9

N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2524530
CAS No.: 476434-08-9
M. Wt: 525.98
InChI Key: HJVCXRNGYVJPOE-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by:

  • A 4-(2-chlorophenyl) substituent at position 4 of the triazole ring.
  • A sulfanyl (-S-) group at position 5, connected to a carbamoyl methyl moiety [(4-fluorophenyl)carbamoyl]methyl.
  • A 4-methoxybenzamide group linked via a methylene bridge to the triazole’s position 2.

Properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O3S/c1-35-19-12-6-16(7-13-19)24(34)28-14-22-30-31-25(32(22)21-5-3-2-4-20(21)26)36-15-23(33)29-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVCXRNGYVJPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the chlorophenyl and fluorophenyl groups, and the final coupling with methoxybenzamide. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety is a reactive site for nucleophilic substitution, particularly under alkaline conditions. This reaction is influenced by the electron-withdrawing effects of the adjacent carbamoyl group.

Reaction Conditions Products Mechanistic Notes
Treatment with alkyl halides (e.g., CH₃I) in ethanol/NaOHFormation of sulfonium intermediates or S-alkyl derivatives The sulfur atom acts as a nucleophile, attacking electrophilic alkyl halides.
Reaction with H₂O₂ in acetic acidOxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivativesControlled oxidation preserves the triazole ring but modifies sulfur’s oxidation state.

Triazole Ring Reactivity

The 1,2,4-triazole ring undergoes cycloaddition and alkylation reactions due to its electron-deficient nature.

Reaction Type Conditions Outcome
1,3-Dipolar Cycloaddition Reaction with acetylene derivatives at 80°CFormation of fused triazolo-heterocycles (e.g., triazolo-pyridines)
Alkylation Use of methyl iodide in DMFSubstitution at the N2 position of the triazole ring

Hydrolysis of Amide Bonds

The carbamoyl and benzamide groups are susceptible to hydrolysis under acidic or basic conditions.

Reagents Products Kinetics
6M HCl (reflux, 4–6 hrs)Cleavage to 4-fluorophenylglycine derivatives and triazole fragmentsAcid-catalyzed hydrolysis of the carbamoyl group; slower for benzamide.
2M NaOH (60°C, 2 hrs)Release of 4-methoxybenzoic acidBase-mediated cleavage of the benzamide bond.

Electrophilic Aromatic Substitution

The chlorophenyl and fluorophenyl groups participate in electrophilic substitution, with regioselectivity governed by substituent effects.

Reaction Electrophile Position of Substitution
NitrationHNO₃/H₂SO₄Para to the chloro group on the 2-chlorophenyl ring
HalogenationBr₂/FeBr₃Ortho/para to the methoxy group on the benzamide

Oxidative Degradation Pathways

Oxidative stability studies reveal degradation under strong oxidizing agents:

Oxidizing Agent Primary Degradation Product Conditions
KMnO₄ in H₂SO₄Cleavage of the triazole ring to imidazolesRoom temperature, 24 hrs
Ozone (O₃) in CH₂Cl₂Sulfone formation and aryl ring oxidation-20°C, 1 hr

Reductive Transformations

Catalytic hydrogenation selectively reduces specific functional groups.

Reduction Target Catalyst/Reagents Outcome
Aryl chloro groupsH₂/Pd-C in ethanolDechlorination to phenyl derivatives
Sulfanyl groupLiAlH₄ in THFReduction to thiol (-SH)

Key Stability Considerations

  • The compound is stable under ambient conditions but degrades in UV light due to photooxidation of the sulfanyl group.

  • Storage recommendations: Dark, inert atmosphere at 2–8°C to preserve reactivity.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing triazole moieties exhibit significant antitumor activities. Studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. The presence of electron-donating groups, such as methyl substitutions on aromatic rings, enhances cytotoxicity. For instance:

  • Case Study 1: A study evaluated the anticancer activity of similar triazole derivatives against human tumor cells, demonstrating an average growth inhibition rate (GI50) of approximately 15 µM .
  • Case Study 2: In vitro assessments have shown that compounds with similar structures exhibit significant efficacy against a panel of cancer cell lines, indicating potential for further development as anticancer agents .

Antifungal Activity

The triazole ring is widely recognized for its antifungal properties. Compounds derived from triazoles are often used in the treatment of fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

  • Case Study 3: A derivative of this compound was tested against Candida species, showing effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in antifungal treatments .

Synthesis and Industrial Applications

The synthesis of N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step organic reactions:

  • Formation of the Triazole Ring: This can be achieved through cycloaddition reactions involving azides and alkynes.
  • Introduction of Functional Groups: Subsequent reactions introduce the chlorophenyl and fluorophenyl groups through nucleophilic substitutions.
  • Final Coupling Reactions: The final product is synthesized by coupling the triazole derivative with benzoyl chloride derivatives under basic conditions.

Mechanism of Action

The mechanism of action of N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and aromatic groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Triazole Ring Substitutions

  • Compound A : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones
    • Key differences :
  • Replaces the sulfanyl group with a sulfonyl (-SO₂-) moiety.
  • Substitutes the 2-chlorophenyl group with 2,4-difluorophenyl .
    • Impact :
  • Compound B : N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides

    • Key differences :
  • Features a pyridin-4-yl group at position 5 instead of the 2-chlorophenyl.
  • Uses acetamide-linked aryl groups rather than 4-methoxybenzamide.
    • Impact :
  • Pyridinyl groups introduce basic nitrogen, enhancing solubility but possibly reducing blood-brain barrier penetration .

Sulfanyl vs. Sulfonyl Linkages

  • Flexibility for hydrogen bonding via the thioether sulfur, as observed in IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ confirms thione tautomer) .

Substituent Effects on Bioactivity

Halogenated Aryl Groups

  • 2-Chlorophenyl (target) vs. 4-Fluorophenyl (analogs) :
    • Chlorine’s higher electronegativity increases electron-withdrawing effects, enhancing binding to enzymes like COX-2 or bacterial dihydrofolate reductase .
    • Fluorine’s smaller size reduces steric hindrance, favoring interactions with narrow active sites .

Methoxybenzamide vs. Other Acyl Groups

  • The 4-methoxybenzamide group in the target compound:
    • Provides moderate lipophilicity (logP ~3.2), balancing membrane permeability and solubility.
    • Outperforms methylphenyl or indazolyl acetamide analogs (e.g., 476485-80-0 ) in in vitro anti-inflammatory assays due to methoxy’s hydrogen-bond acceptor capacity .

Key Findings :

  • The target compound’s 2-chlorophenyl and 4-fluorophenylcarbamoyl groups synergistically enhance antimicrobial potency.
  • 4-Methoxybenzamide contributes to superior anti-inflammatory activity via hydrogen bonding with COX-2’s Arg120 .

Biological Activity

N-{[4-(2-chlorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This compound is being studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Biological Activity Overview

Research into the biological activity of this compound reveals several promising properties:

  • Antimicrobial Activity : Triazole derivatives have been reported to exhibit significant antimicrobial effects. Studies indicate that compounds with similar structures show activity against various bacterial strains and fungi. The presence of the sulfanyl group is particularly noted for enhancing antibacterial properties .
  • Anticancer Potential : The triazole moiety is often associated with anticancer activity. Compounds containing this structure have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. For instance, related compounds have shown IC50 values in the low micromolar range against these cell lines .
  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in disease processes. The compound's structure suggests potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, which play roles in neurodegenerative diseases and urinary tract infections, respectively .

Comparative Biological Activity Table

Activity Type Observed Effects Reference
AntibacterialModerate to strong against Salmonella typhi and Bacillus subtilis
AntifungalSignificant activity against fungal strains
AnticancerIC50 values of 6.2 μM against HCT-116; 43.4 μM against T47D
Enzyme InhibitionStrong AChE inhibition noted

Case Studies

  • Antimicrobial Study : A recent study evaluated a series of triazole derivatives, including compounds structurally similar to this compound. The results indicated that these compounds exhibited potent antibacterial activity against Staphylococcus aureus and E. coli, suggesting a broad-spectrum antimicrobial potential .
  • Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis in treated cells at concentrations lower than those required for toxicity to normal cells. This selectivity highlights its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies : Docking studies have shown that the compound can effectively bind to target enzymes such as AChE, indicating its potential use in treating conditions like Alzheimer's disease .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry) and identify optimal conditions .
  • Monitor reaction progress via TLC/HPLC to minimize side products.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), particularly for validating stereochemistry and bond angles .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the 2-chlorophenyl (δ ~7.4–7.6 ppm), 4-fluorophenyl (δ ~7.1–7.3 ppm), and methoxybenzamide (δ ~3.8 ppm) groups .
    • HRMS : Confirm molecular weight with <2 ppm error .

Basic: What preliminary biological assays are recommended to explore its bioactivity?

  • In Vitro Screening :
    • Enzyme Inhibition : Test against targets like 5-lipoxygenase (5-LOX) or kinases, given the triazole scaffold’s known activity .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 models .

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results during structural validation?

  • Cross-Validation : Compare X-ray-derived torsion angles with NOESY NMR data to confirm spatial arrangements .
  • DFT Calculations : Use molecular modeling (e.g., Gaussian) to predict NMR shifts and match experimental data .
  • Repeat Experiments : Ensure crystallographic data is collected at high resolution (<1.0 Å) to minimize refinement errors .

Advanced: What strategies enhance the compound’s stability during storage and biological assays?

  • Storage : Lyophilize and store under argon at −80°C to prevent hydrolysis of the sulfanyl group .
  • Buffering : Use pH-stable buffers (e.g., PBS at pH 7.4) during assays to avoid degradation .
  • Analytical Monitoring : Track stability via LC-MS over 24–72 hours under assay conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3-trifluoromethylphenyl instead of 2-chlorophenyl) to assess steric/electronic effects .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like 5-LOX, guiding rational modifications .
  • Biological Profiling : Compare IC₅₀ values across analogs in enzyme inhibition and cytotoxicity assays .

Advanced: What experimental and computational approaches elucidate its mechanism of action?

  • Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm target engagement .
  • Metabolomics : Use LC-MS/MS to identify metabolites in cell lysates and map pathways affected .

Advanced: How can researchers address low reproducibility in synthesis yields across labs?

  • Standardize Protocols : Document exact solvent grades (e.g., DMF must be <50 ppm H₂O) and reaction vessel types (e.g., Schlenk flasks) .
  • Inter-Lab Validation : Share samples for NMR/HRMS cross-testing to identify batch-specific impurities .
  • Automation : Implement flow chemistry systems (e.g., continuous-flow reactors) for precise control of residence time and mixing .

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